molecular formula C12H24O2 B1589996 Dodecanoic acid-1-13C CAS No. 93639-08-8

Dodecanoic acid-1-13C

Cat. No. B1589996
CAS RN: 93639-08-8
M. Wt: 201.31 g/mol
InChI Key: POULHZVOKOAJMA-HNHCFKFXSA-N
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Description

Dodecanoic acid-1-13C, also known as Lauric acid-1-13C, is a product in the category of SIL Fatty Acids and Esters . It has a linear formula of CH3(CH2)10^13CO2H and a molecular weight of 201.31 . It is a white solid with the characteristic of fatty acids .


Synthesis Analysis

Lauric acid-1-13C is a carbon 13 labeled form of a saturated fatty acid found in coconut milk, coconut oil, laurel oil, and palm kernel oil, as well as in human breast milk and other animal milks . It is used in the production of personal care products via the salt sodium laurate .


Molecular Structure Analysis

The linear formula of Dodecanoic acid-1-13C is CH3(CH2)10^13CO2H . The molecular weight is 201.31 .


Chemical Reactions Analysis

Dodecanoic acid-1-13C can undergo a ketonic decarboxylation reaction, which is base-catalyzed . This reaction has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils and to produce sustainable ketones .


Physical And Chemical Properties Analysis

Dodecanoic acid-1-13C is a solid with a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C .

Scientific Research Applications

Thermal Energy Storage

Dodecanoic acid has been explored as a promising phase-change material for thermal energy storage, particularly in solar thermal applications. The melting transition of dodecanoic acid suggests its potential use in latent heat energy storage systems (Desgrosseilliers et al., 2013).

Hepatic Metabolism Studies

Studies using NMR spectroscopic techniques have investigated the hepatic metabolism of dodecanoic acid derivatives. These studies provide insights into the beta-oxidation pathway and metabolic products of medium-chain dicarboxylic acids in the liver (Cerdán et al., 1988).

Synthesis of Labeled Compounds

Dodecanoic acid has been used in the synthesis of labeled compounds, such as [1,2,3,4,5-13C5] palmitic acid, which are crucial for biochemical and pharmaceutical research (Yuan & Ajami, 1984).

Hydrophobic Particle Synthesis

Research has shown that dodecanoic acid can be used to induce the nucleation and growth of hydrophobic calcium carbonate particles, a process valuable in materials science (Wang et al., 2010).

Biotransformation and Enzyme Engineering

Dodecanoic acid has been utilized in studies focusing on the biotransformation of fatty derivatives and the engineering of enzymes for improved hydroxylation activity, significant in biotechnology and pharmaceutical industries (Park et al., 2022).

Agricultural Applications

Research has explored the impact of dodecanoic acid on the behavior of aphids and the spread of viruses in crops, such as sugar beets. This has implications for pest control and agriculture (Herrbach, 1987).

Rubber Industry Applications

Dodecanoic acid is also significant in the rubber industry, particularly in the crosslinking of epoxidized natural rubber, a process critical for improving material properties (Pire et al., 2012).

Safety And Hazards

Dodecanoic acid-1-13C is classified as causing serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Relevant Papers

A series of dodecanoic acid derivatives were synthesized and evaluated for in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . This research could potentially guide future studies on the antimicrobial properties of Dodecanoic acid-1-13C and its derivatives.

properties

IUPAC Name

(113C)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-HNHCFKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481363
Record name Lauric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid-1-13C

CAS RN

93639-08-8
Record name Lauric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauric-1-13C acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
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sucrose
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Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
吴靖娜, 路海霞, 刘智禹, 苏捷, 廖登远, 潘南… - 大连海洋大学 …, 2016 - aquaticjournal.com
: 为了揭示熟制鲍鱼主要特征气味的成因, 采用电子鼻及固相微萃取结合气-质联用(SPME-GCMS), 对熟制过程中皱纹盘鲍Haliotis discus hannai 香气差异和挥发性成分变化进行了研究. 结果…
Number of citations: 5 www.aquaticjournal.com

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